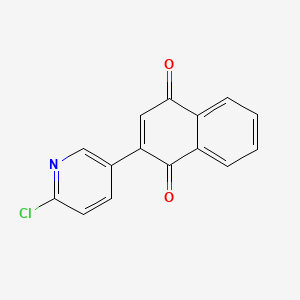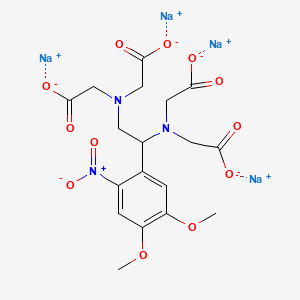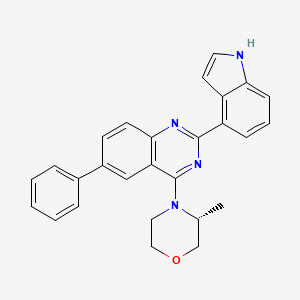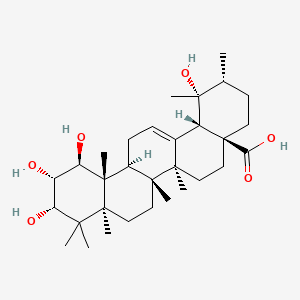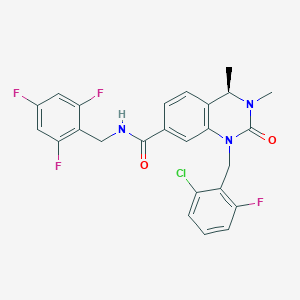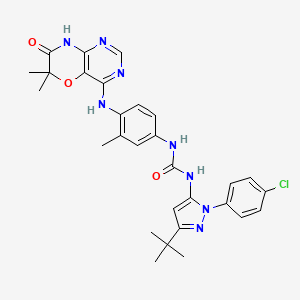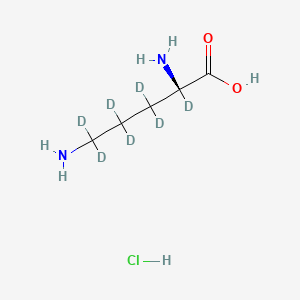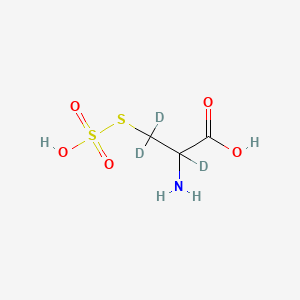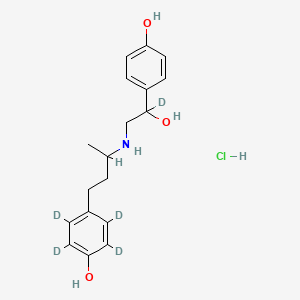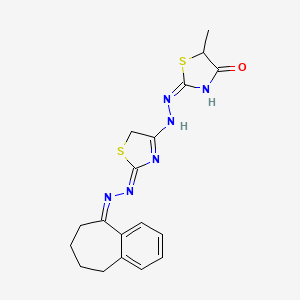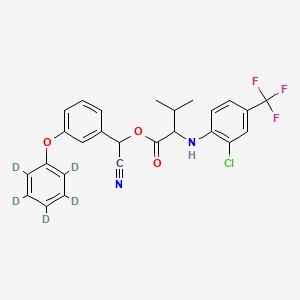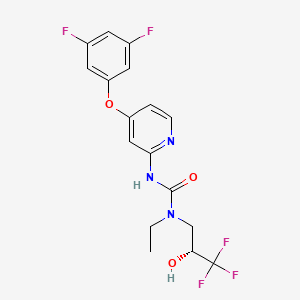
MrgprX2 antagonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MrgprX2 antagonist-2 is a small molecule compound that inhibits the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various allergic and inflammatory responses. The inhibition of MRGPRX2 can potentially mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions typically include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
MrgprX2 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学的研究の応用
MrgprX2 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and its implications in allergic and inflammatory responses.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders.
Industry: Utilized in the development of new pharmaceuticals targeting MRGPRX2 for various therapeutic applications .
作用機序
MrgprX2 antagonist-2 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines, which are responsible for allergic and inflammatory responses. The inhibition of MRGPRX2 also affects downstream signaling pathways, including the phospholipase C-gamma, extracellular signal-regulated kinase 1/2, and Akt pathways .
類似化合物との比較
MrgprX2 antagonist-2 is unique in its high selectivity and potency for the MRGPRX2 receptor. Similar compounds include other MRGPRX2 antagonists, such as:
Substance P inhibitors: These compounds inhibit the activation of MRGPRX2 by substance P, a neuropeptide involved in pain and inflammation.
Neuromuscular blocking agents: These agents can also activate MRGPRX2, leading to allergic reactions, but specific antagonists can inhibit this activation.
Flavonoids and polyphenols: Natural compounds that have shown potential in modulating MRGPRX2 activity .
特性
分子式 |
C17H16F5N3O3 |
|---|---|
分子量 |
405.32 g/mol |
IUPAC名 |
3-[4-(3,5-difluorophenoxy)pyridin-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |
InChI |
InChI=1S/C17H16F5N3O3/c1-2-25(9-14(26)17(20,21)22)16(27)24-15-8-12(3-4-23-15)28-13-6-10(18)5-11(19)7-13/h3-8,14,26H,2,9H2,1H3,(H,23,24,27)/t14-/m1/s1 |
InChIキー |
LLDJFKRONQQBRH-CQSZACIVSA-N |
異性体SMILES |
CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
正規SMILES |
CCN(CC(C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


